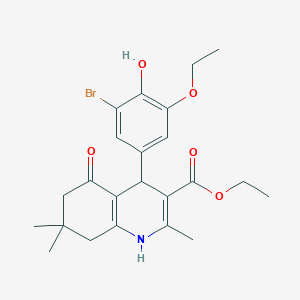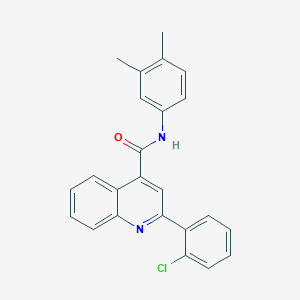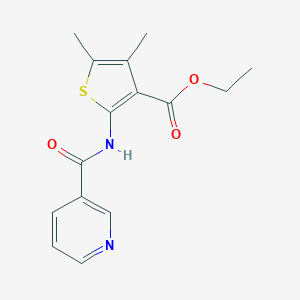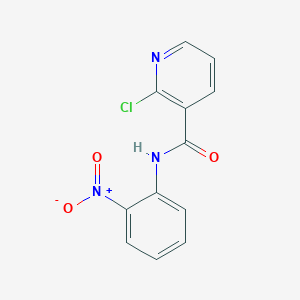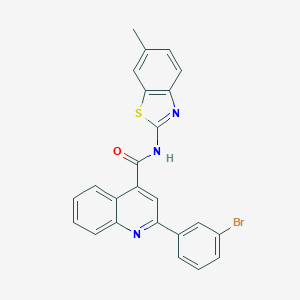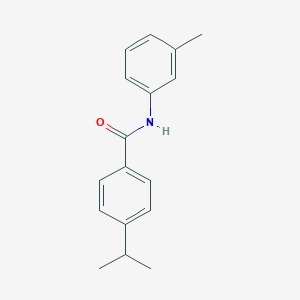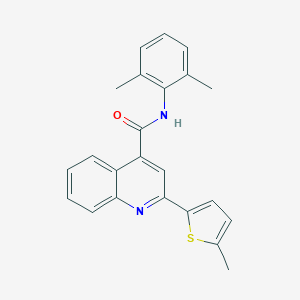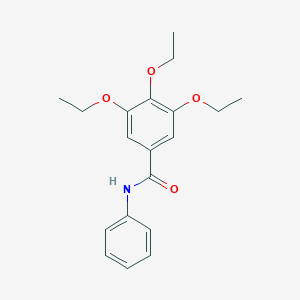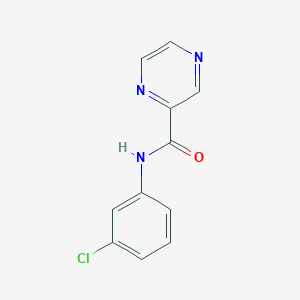
N-(3-chlorophenyl)pyrazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)pyrazine-2-carboxamide, also known as CCPA, is a chemical compound that has been widely studied in scientific research. CCPA is a potent and selective agonist of the adenosine A1 receptor, which is a G protein-coupled receptor that plays a crucial role in regulating various physiological functions.
Wirkmechanismus
N-(3-chlorophenyl)pyrazine-2-carboxamide acts as a selective agonist of the adenosine A1 receptor, which is a G protein-coupled receptor that inhibits adenylate cyclase and reduces cAMP levels. Activation of the adenosine A1 receptor leads to the opening of potassium channels and the inhibition of calcium channels, resulting in hyperpolarization of the cell membrane and reduced neurotransmitter release. N-(3-chlorophenyl)pyrazine-2-carboxamide has been shown to induce sleep in mice and rats, and to reduce pain perception in animal models of neuropathic pain.
Biochemische Und Physiologische Effekte
N-(3-chlorophenyl)pyrazine-2-carboxamide has been shown to have various biochemical and physiological effects in animal models. In addition to its sleep-inducing and pain-reducing effects, N-(3-chlorophenyl)pyrazine-2-carboxamide has been shown to reduce inflammation, protect against ischemic injury, and improve cognitive function. N-(3-chlorophenyl)pyrazine-2-carboxamide has also been studied as a potential treatment for various neurological disorders such as Parkinson's disease, Alzheimer's disease, and epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chlorophenyl)pyrazine-2-carboxamide has several advantages for use in lab experiments. It is a potent and selective agonist of the adenosine A1 receptor, which allows for precise targeting of this receptor in animal models. N-(3-chlorophenyl)pyrazine-2-carboxamide is also soluble in organic solvents, which makes it easy to dissolve in experimental solutions. However, N-(3-chlorophenyl)pyrazine-2-carboxamide has some limitations for use in lab experiments. It has a short half-life in vivo, which can limit its effectiveness in long-term experiments. N-(3-chlorophenyl)pyrazine-2-carboxamide also has some potential side effects such as bradycardia and hypotension, which need to be carefully monitored in animal models.
Zukünftige Richtungen
There are several future directions for research on N-(3-chlorophenyl)pyrazine-2-carboxamide. One area of research is the development of more potent and selective agonists of the adenosine A1 receptor for use in animal models. Another area of research is the investigation of the potential therapeutic applications of N-(3-chlorophenyl)pyrazine-2-carboxamide in neurological disorders such as Parkinson's disease, Alzheimer's disease, and epilepsy. Finally, the investigation of the mechanism of action of N-(3-chlorophenyl)pyrazine-2-carboxamide on the adenosine A1 receptor and its downstream signaling pathways could lead to the development of novel therapeutic targets for various diseases.
Synthesemethoden
N-(3-chlorophenyl)pyrazine-2-carboxamide can be synthesized by reacting 3-chloropyrazine-2-carboxylic acid with 3-aminophenylboronic acid in the presence of a palladium catalyst. The reaction occurs via a Suzuki-Miyaura cross-coupling reaction, which is a widely used method for the synthesis of aryl-substituted heterocycles. The resulting N-(3-chlorophenyl)pyrazine-2-carboxamide is a white crystalline solid that is soluble in organic solvents such as DMSO and ethanol.
Wissenschaftliche Forschungsanwendungen
N-(3-chlorophenyl)pyrazine-2-carboxamide has been extensively studied in scientific research due to its potent and selective agonist activity on the adenosine A1 receptor. Adenosine is a purine nucleoside that is involved in various physiological functions such as regulation of blood flow, heart rate, and neurotransmitter release. The adenosine A1 receptor is widely distributed in the brain and plays a crucial role in regulating sleep, cognition, and pain perception.
Eigenschaften
CAS-Nummer |
75919-78-7 |
|---|---|
Produktname |
N-(3-chlorophenyl)pyrazine-2-carboxamide |
Molekularformel |
C11H8ClN3O |
Molekulargewicht |
233.65 g/mol |
IUPAC-Name |
N-(3-chlorophenyl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C11H8ClN3O/c12-8-2-1-3-9(6-8)15-11(16)10-7-13-4-5-14-10/h1-7H,(H,15,16) |
InChI-Schlüssel |
FRSGWRCMEPZQCU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=NC=CN=C2 |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=NC=CN=C2 |
Löslichkeit |
26.5 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




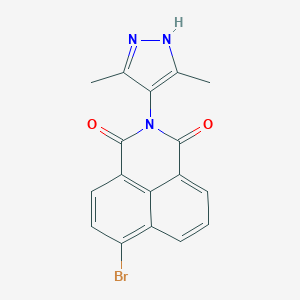
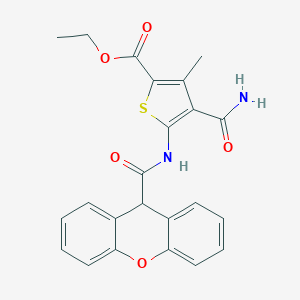
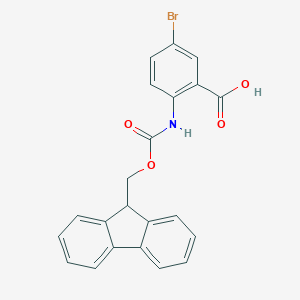
![4-{[(4-Fluorophenyl)sulfonyl]amino}benzamide](/img/structure/B186022.png)
